![molecular formula C11H12N2 B1298999 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole CAS No. 6208-60-2](/img/structure/B1298999.png)

2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole

Overview

Description

2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole is a heterocyclic compound that has garnered interest in medicinal chemistry due to its broad spectrum of pharmacological activity. The compound is a derivative of the tetrahydro-β-carboline and pyrido[3,4-b]indole families, which are known for their presence in various bioactive molecules and potential therapeutic applications .

Synthesis Analysis

The synthesis of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles has been explored through various methods. One approach involves a multistep synthetic strategy starting from commercially available indole 2-carboxylic acid, culminating in an intramolecular Michael addition catalyzed by InBr3 to yield polycyclic compounds with high efficiency . Another method utilizes microwave irradiation to facilitate three- or four-component domino reactions, offering advantages such as short reaction times, high yields, and high chemo- and regioselectivities . Additionally, Fischer cyclization of arylhydrazones of 1-substituted-4-piperidones has been employed to produce a series of tetrahydro-1H-pyrido[4,3-b]indoles with significant anti-serotonin activity .

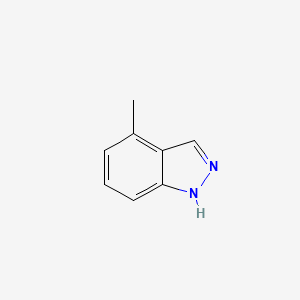

Molecular Structure Analysis

The molecular structure of this compound derivatives is characterized by a polycyclic framework that includes a pyrido[4,3-b]indole core. This core is a common feature in compounds that interact with biological targets such as N-methyl-D-aspartate (NMDA) receptors. The structure-activity relationship studies of these derivatives have led to the identification of potent subtype-selective inhibitors of NMDA receptors, highlighting the importance of the molecular scaffold .

Chemical Reactions Analysis

The chemical reactivity of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles includes their ability to undergo various functionalization reactions. For instance, the synthesis of 1,2,3,4-tetrahydro-(9H)-pyrido[3,4-b]indole derivatives can be achieved through condensation reactions of tryptamine with cycloalkanones, followed by cyclization and functionalization to yield 2-methyl derivatives . Additionally, aryne annulation has been used to synthesize pyrido[1,2-a]indole malonates and amines, expanding the chemical diversity of the indole series .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles are influenced by their polycyclic structure and the nature of their substituents. These properties are crucial for their pharmacological activity and their interaction with biological targets. While the specific physical and chemical properties are not detailed in the provided papers, they can be inferred to include typical characteristics of heterocyclic compounds such as solubility, melting points, and stability, which are important for their medicinal chemistry applications .

Scientific Research Applications

Synthesis and Physiological Activity

2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole has been extensively studied for its synthesis methods and physiological activity. These compounds have shown a broad spectrum of pharmacological activity, making them of significant interest in medicinal chemistry. Various derivatives of these heterocycles have been synthesized, demonstrating their synthetic accessibility and potential for diverse pharmacological applications (Ivashchenko et al., 2010).

Calcium-Antagonist Activity

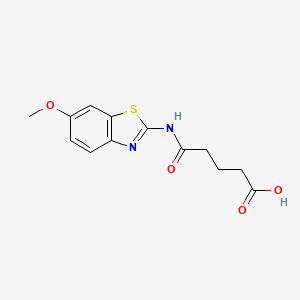

Certain derivatives of this compound have been identified to possess calcium-antagonist activity, along with other properties such as antihistamine, neuroleptic, antiarrhythmic, antioxidant, and neuroprotector properties. These findings indicate the potential use of these compounds in various therapeutic applications (Ivanov et al., 2001).

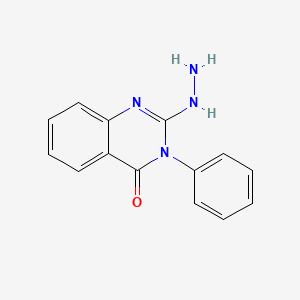

Anti-Cancer Agents

Research has shown that this compound derivatives exhibit significant anti-tumor activity. These compounds have been designed and synthesized with modifications to enhance their antiproliferative activity against various cancer cell lines, demonstrating their potential as novel anti-cancer agents (Feng et al., 2018).

Receptor Activity

Studies have also focused on the receptor activity of these compounds. New derivatives of this compound have been synthesized and their activity profiles studied on a broad panel of therapeutic targets including GPC-receptors, ion channels, and neurotransmitter transporters. This research suggests potential applications in developing drugs targeting these receptors (Ivachtchenko et al., 2013).

Host–Guest Complexation

The interaction between β-glycyrrhizic acid and 2,8-dimethyl-5-[2´-(6″-methylpyridin-3″-yl)ethyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole was studied, suggesting the formation of a host–guest complex. This research provides insights into the chemical interactions and potential applications of these compounds in complexation chemistry (Konkina et al., 2015).

Cytotoxicity Evaluation

Research has also been conducted on the cytotoxicity of hexahydroazepino[3,4-b]indole and tetrahydro-1H-pyrido[3,4-b]indole derivatives. These studies provide valuable data on the cytotoxic effects of these compounds, relevant for their potential therapeutic applications in cancer treatment (Reddy et al., 2014).

Mechanism of Action

Future Directions

properties

IUPAC Name |

2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-2-4-10-8(3-1)9-7-12-6-5-11(9)13-10/h1-4,12-13H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPROHCOBMVQVIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1NC3=CC=CC=C23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50352329 | |

| Record name | 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6208-60-2 | |

| Record name | 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How do structural modifications of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole influence its activity?

A1: Research indicates that even subtle changes in the substituents of this compound significantly impact its biological activity. For example, introducing specific substituents at the 2- and 8- positions of the core structure can significantly enhance its antagonistic activity towards histamine H1 and serotonin 5-HT6 receptors. [] Furthermore, the nature of the substituent at the 5-position, particularly the presence of a vinyl group linked to a pyridine ring, appears to be crucial for potent H1 and 5-HT6 receptor antagonism. [] These findings underscore the importance of precise structural modifications in optimizing the therapeutic potential of this scaffold.

Q2: Have any studies investigated the impact of stereochemistry on the activity of this compound derivatives?

A2: Yes, investigations into a series of 1,2,3,4,5,5a,6,10b-octahydroazepino[4,3-b]indoles, structural analogs of this compound, revealed that different therapeutic targets exhibit varying degrees of sensitivity to the cis- and trans-configurations of these molecules. [] This suggests that stereochemistry plays a crucial role in determining the binding affinity and selectivity of these compounds towards specific targets.

Q3: Have any QSAR models been developed for this compound derivatives?

A3: Yes, researchers have successfully developed QSAR models to predict the EC50 values of this compound derivatives as potential cystic fibrosis transmembrane conductance regulator (CFTR) potentiators. [] These models employed techniques like Gene Expression Programming (GEP) and utilized molecular descriptors to establish correlations between the chemical structure and the biological activity of these compounds. Notably, the GEP model demonstrated promising predictive capabilities, suggesting its potential in guiding the development of novel this compound-based CFTR potentiators. []

Q4: What is the mechanism of action of this compound derivatives in relation to CFTR?

A4: this compound derivatives have been identified as a novel chemotype of CFTR potentiators. [] While their exact mechanism of action is still under investigation, these compounds are believed to interact with the CFTR protein, improving its channel gating properties. This enhanced gating helps to restore chloride ion transport across cell membranes, addressing a key defect associated with CF-causing mutations. []

Q5: Beyond CFTR, what other biological targets do this compound derivatives interact with?

A5: Research indicates that this compound derivatives exhibit a diverse range of biological activities, suggesting interactions with various targets. These include:

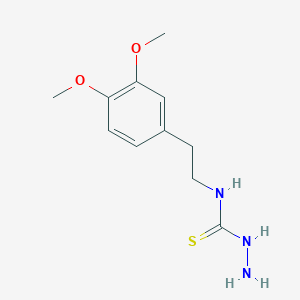

- Histamine H1 receptors: Several derivatives demonstrate antagonistic activity towards H1 receptors, making them potentially useful for treating allergies. [, , , ]

- Serotonin 5-HT receptors: Certain derivatives act as antagonists for specific serotonin receptor subtypes, such as 5-HT2C and 5-HT6, which are implicated in various neurological and psychiatric disorders. [, , , ]

- Aldose reductase: Some this compound derivatives have demonstrated potent inhibitory activity against aldose reductase, an enzyme involved in the pathogenesis of diabetic complications. [, , ]

- c-Met kinase: Certain derivatives exhibit inhibitory activity against c-Met kinase, a tyrosine kinase receptor often deregulated in several cancers. []

Q6: What is known about the pharmacokinetic properties of this compound derivatives?

A6: While comprehensive PK/PD data for all derivatives is limited, research on specific compounds provides valuable insights. For instance, a γ-carboline derivative (compound 39 in []) exhibited promising drug-like properties in vitro and demonstrated good oral bioavailability with detectable distribution to the lungs in rats. [] Another study exploring the pharmacokinetics of an injectable dosage form of GK-2, a dipeptide mimetic incorporating the this compound scaffold, in rabbits revealed a relatively short half-life (0.9±0.1 h) from blood plasma, classifying it as a "short-lived" drug. [] These findings emphasize the importance of optimizing pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME) for specific this compound derivatives to enhance their therapeutic potential.

Q7: Has the efficacy of this compound derivatives been evaluated in cellular or animal models?

A7: Yes, several studies have explored the efficacy of these derivatives in various models:

- CFTR potentiation: A specific γ-carboline derivative effectively rescued the gating defect of F508del- and G551D-CFTR, two common mutations associated with cystic fibrosis, in cell-based assays. []

- Antioxidant activity: Carboxymethylated pyridoindole derivatives, designed as bifunctional compounds with antioxidant and aldose reductase inhibitory activities, exhibited significant antioxidant effects in an in vitro model of free radical-induced haemolysis of rat erythrocytes. [] These compounds effectively prolonged the lag period before the onset of AAPH-induced haemolysis, demonstrating their ability to protect cells from oxidative damage. []

- Neuroprotective effects: Dimebon (2,8-Dimethyl-5-[2-(6-methyl-3-pyridinyl)ethyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride), a well-known derivative, has been investigated for its neuroprotective properties. In a mouse model, Dimebon effectively prevented alterations in brain lipid metabolism induced by tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine implicated in neurodegenerative diseases. [] Dimebon co-administration with TNF-α prevented the cytokine-induced changes in the levels of various phospholipids in different brain regions, highlighting its potential in mitigating TNF-α-mediated neuroinflammation and associated lipid dysregulation. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Fluorophenyl)sulfonyl]propanoic acid](/img/structure/B1298934.png)

![2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1298937.png)